Unii-R60dzx1E2N

Übersicht

Beschreibung

E7107 ist ein Spliceosom-Inhibitor der ersten Generation, der vom Naturstoff Pladienolid B abgeleitet ist. Es handelt sich um eine semisynthetische Verbindung, die ein erhebliches Potenzial in der Krebsbehandlung gezeigt hat, indem sie das Spliceosom angreift, einen Komplex, der für das Spleißen von prä-messenger-Ribonukleinsäure verantwortlich ist .

Herstellungsmethoden

E7107 wird durch eine Reihe chemischer Reaktionen synthetisiert, die von Pladienolid B ausgehen. . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Transformation zu erleichtern. Industrielle Produktionsmethoden für E7107 sind nicht umfassend dokumentiert, dürften aber ähnlichen Synthesewegen mit Optimierungen für die großtechnische Produktion folgen .

Vorbereitungsmethoden

E7107 is synthesized through a series of chemical reactions starting from pladienolide B. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation. Industrial production methods for E7107 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production .

Analyse Chemischer Reaktionen

E7107 unterliegt hauptsächlich Reaktionen im Zusammenhang mit seiner Funktion als Spliceosom-Inhibitor. Es interagiert mit dem Spliceosom-Komplex, insbesondere mit der SF3b-Untereinheit, um das Spleißen von prä-messenger-Ribonukleinsäure zu hemmen . Diese Hemmung führt zur Anhäufung ungespleißter prä-messenger-Ribonukleinsäure und zur Herunterregulierung spezifischer Zielgene . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind aberrant gespleißte Transkripte und Proteine .

Wissenschaftliche Forschungsanwendungen

E7107 wurde umfassend auf seine Antitumoraktivität untersucht. Es hat potente hemmende Wirkungen auf das Wachstum verschiedener menschlicher Krebszelllinien gezeigt, darunter Brust-, Darm- und Lungenkrebs . In präklinischen Studien zeigte E7107 eine signifikante Tumorregression in mehreren Xenograft-Modellen . Darüber hinaus wurde E7107 auf sein Potenzial untersucht, mit anderen Antikrebsmitteln wie MDM2-Inhibitoren zu synergisieren, um die therapeutische Wirksamkeit zu steigern . Über die Onkologie hinaus hat die Fähigkeit von E7107, das Spleißen zu modulieren, Auswirkungen auf das Verständnis und die Behandlung von Krankheiten, die mit Spleißdefekten zusammenhängen .

Wirkmechanismus

E7107 entfaltet seine Wirkung, indem es an die SF3b-Untereinheit des Spliceosoms bindet und so die korrekte Assemblierung des Spliceosom-Komplexes verhindert . Diese Hemmung stört das Spleißen von prä-messenger-Ribonukleinsäure, was zur Anhäufung ungespleißter Transkripte und zur Herunterregulierung spezifischer Gene führt . Zu den molekularen Zielstrukturen von E7107 gehören Gene, die an der Zellzyklusregulation und Apoptose beteiligt sind, wie z. B. MCL1 . Die Störung dieser Signalwege führt zu einem Zellzyklusarrest und Apoptose in Krebszellen .

Wirkmechanismus

E7107 exerts its effects by binding to the SF3b subunit of the spliceosome, preventing the proper assembly of the spliceosome complex . This inhibition disrupts the splicing of pre-messenger ribonucleic acid, leading to the accumulation of unspliced transcripts and the downregulation of specific genes . The molecular targets of E7107 include genes involved in cell cycle regulation and apoptosis, such as MCL1 . The disruption of these pathways results in cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

E7107 ist unter den Spliceosom-Inhibitoren einzigartig, da es die SF3b-Untereinheit spezifisch angreift. Zu ähnlichen Verbindungen gehören andere Spliceosom-Inhibitoren wie Pladienolid B und seine Derivate . Die unterschiedliche chemische Struktur und der Wirkmechanismus von E7107 verleihen ihm einzigartige Eigenschaften und potenzielle Vorteile in der Krebstherapie . Im Gegensatz zu einigen anderen Spliceosom-Inhibitoren hat E7107 in präklinischen Studien ein breites Spektrum an Antitumoraktivität und ein günstiges therapeutisches Fenster gezeigt .

Biologische Aktivität

Unii-R60dzx1E2N, commonly known as Eckol , is a phlorotannin compound derived from brown algae, particularly from species in the genus Ecklonia and Eisenia. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicine and industry.

Eckol has the following chemical characteristics:

| Property | Description |

|---|---|

| Molecular Formula | C18H12O9 |

| Canonical SMILES | C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)O)O)O)O)O |

| CAS Number | 88798-74-7 |

| DSSTOX Substance ID | DTXSID40237333 |

These properties indicate its complex structure, which contributes to its diverse biological activities.

Eckol exhibits several mechanisms through which it exerts its biological effects:

- Antioxidant Activity : Eckol scavenges free radicals and enhances the activity of antioxidant enzymes, providing cellular protection against oxidative stress.

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.

- Anticancer Activity : Eckol induces apoptosis in cancer cells by activating caspases and modulating pathways such as the nuclear factor-kappa B pathway.

- Neuroprotective Activity : The compound protects neurons from oxidative damage and influences signaling pathways involved in neuronal survival.

Biological Activities

Eckol has been studied for various biological activities:

- Antioxidant Properties : Research indicates that Eckol significantly reduces oxidative stress markers in cellular models, suggesting its potential in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Studies have shown that Eckol can lower levels of inflammatory markers, making it a candidate for therapeutic strategies targeting chronic inflammatory conditions.

- Anticancer Potential : In vitro studies have demonstrated that Eckol inhibits tumor cell proliferation and induces apoptosis in various cancer cell lines, including breast and colon cancer cells.

- Neuroprotective Effects : Eckol has been found to protect neuronal cells from apoptosis induced by oxidative stress, indicating its potential use in treating neurodegenerative diseases like Alzheimer's.

Case Studies

Several case studies highlight the effectiveness of Eckol in different applications:

-

Case Study 1: Cancer Treatment

A study investigated the effects of Eckol on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation. This suggests that Eckol could be developed as a complementary agent in breast cancer therapy. -

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage, Eckol treatment resulted in a significant reduction of cell death and preservation of mitochondrial function. This positions Eckol as a promising candidate for further research into treatments for neurodegenerative diseases.

Eigenschaften

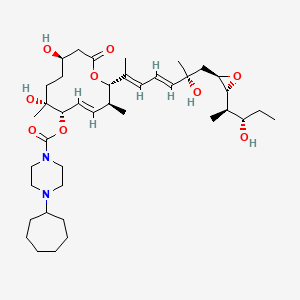

IUPAC Name |

[(2S,3S,4E,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6R)-6-hydroxy-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] 4-cycloheptylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66N2O9/c1-7-32(44)29(4)37-33(49-37)26-39(5,47)19-12-13-27(2)36-28(3)16-17-34(40(6,48)20-18-31(43)25-35(45)51-36)50-38(46)42-23-21-41(22-24-42)30-14-10-8-9-11-15-30/h12-13,16-17,19,28-34,36-37,43-44,47-48H,7-11,14-15,18,20-26H2,1-6H3/b17-16+,19-12+,27-13+/t28-,29+,31+,32-,33+,34-,36+,37+,39-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOMBFWMICHMKG-MGYWSNOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C1C(O1)CC(C)(C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)N3CCN(CC3)C4CCCCCC4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H](C)[C@@H]1[C@H](O1)C[C@](C)(/C=C/C=C(\C)/[C@@H]2[C@H](/C=C/[C@@H]([C@](CC[C@H](CC(=O)O2)O)(C)O)OC(=O)N3CCN(CC3)C4CCCCCC4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

719.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630100-90-2 | |

| Record name | E 7107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630100902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E7107 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12508 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | E7107 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R60DZX1E2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: E7107 is a semi-synthetic derivative of pladienolide B, a natural product isolated from Streptomyces platensis Mer-11107. [ [] ] It acts as a potent, first-in-class inhibitor of the spliceosome, a crucial cellular machinery responsible for removing introns from pre-mRNA to generate mature mRNA. [ [], [], [] ] E7107 primarily targets the SF3b complex within the spliceosome, specifically interacting with the SAP130 subunit. [ [], [] ] This interaction disrupts the normal splicing process, leading to the accumulation of aberrantly spliced transcripts and altered protein expression profiles, ultimately inhibiting tumor cell growth. [ [], [] ]

A: E7107 binds to the SF3b complex and prevents a critical ATP-dependent conformational change in U2 snRNP, a component of the spliceosome. [ [] ] This conformational change is necessary for exposing the branch point-binding region (BBR) of U2 snRNA, which is essential for its interaction with the branch point sequence (BPS) in the intron during splicing. [ [] ] By preventing this remodeling, E7107 inhibits the tight binding of U2 snRNP to pre-mRNA, effectively blocking spliceosome assembly and disrupting the splicing process. [ [] ]

ANone: E7107 treatment has been shown to affect various cellular pathways, particularly those crucial for cancer cell survival and proliferation. Some key effects include:

- p53 pathway modulation: E7107 treatment leads to decreased production of full-length MDM2 protein due to exon skipping, resulting in increased levels of p53. [ [] ] This, in turn, can trigger cell cycle arrest and apoptosis.

- BCL2 family protein modulation: E7107 differentially affects the splicing of BCL2 family genes, leading to decreased MCL1 dependence and increased BCL2 dependence in chronic lymphocytic leukemia (CLL) cells. [ [] ] This sensitizes cells to venetoclax, a BCL2 inhibitor.

- DNA damage response impairment: E7107 induces mis-splicing and downregulation of DNA repair genes, including BRCA1 and BRCA2, making cohesin-mutant cells more susceptible to DNA damage and enhancing the efficacy of PARP inhibitors and chemotherapy. [ [] ]

A: Research suggests that cancers harboring mutations in splicing factors, such as SF3B1, SRSF2, and U2AF1, exhibit increased sensitivity to E7107. [ [], [], [] ] For instance, E7107 effectively inhibits the growth of leukemic cells with SRSF2 mutations, demonstrating greater efficacy compared to cells with wild-type SRSF2. [ [], [] ] Moreover, cohesin-mutant cancers, particularly MDS and AML, display increased sensitivity to E7107 due to the drug’s impact on DNA damage response pathways. [ [] ] TNBC cells, especially those exhibiting a basal-A phenotype, also show sensitivity to E7107 due to their reliance on RNA splicing for survival. [ [], [] ]

ANone: Unfortunately, the specific molecular formula and weight of E7107 are not disclosed in the provided abstracts.

ANone: The provided abstracts do not contain information regarding the spectroscopic data of E7107.

A: The phase I trial revealed that E7107 exhibits dose-dependent pharmacokinetics and is generally well-tolerated at the MTD. [ [] ] Common side effects were primarily gastrointestinal, with diarrhea being the most frequent dose-limiting toxicity. [ [], [] ] Pharmacodynamic analysis confirmed dose-dependent and reversible inhibition of pre-mRNA processing, validating its mechanism of action in vivo. [ [] ] Although no objective responses were observed during treatment, one patient demonstrated a confirmed partial response after drug discontinuation. [ [] ]

ANone: Various preclinical models have been employed to investigate the anti-tumor activity of E7107:

- In vitro cell lines: E7107 demonstrated potent growth inhibitory activity against a range of human cancer cell lines, including those derived from leukemia, lymphoma, breast cancer, and uveal melanoma. [ [], [], [], [], [] ]

- Xenograft models: E7107 exhibited significant tumor regression in xenograft models of small cell lung cancer (SCLC) and cervical cancer. [ [] ] It also effectively suppressed the growth of triple-negative breast cancer (TNBC) cell line-derived and patient-derived xenografts. [ [] ]

- Adoptive transfer models: In an adoptive transfer model of chronic lymphocytic leukemia (CLL), E7107 significantly reduced leukemia burden in the peripheral blood, bone marrow, peritoneum, and spleen. [ [] ]

A: Studies have identified a specific amino acid substitution in the PHF5A protein (Y36C) that confers resistance to E7107 and other splicing modulators. [ [] ] This mutation disrupts the interaction between E7107 and the SF3b complex, highlighting the importance of PHF5A as a potential resistance factor. [ [] ]

ANone: While E7107 shows promise as a spliceosome inhibitor, several challenges and questions remain:

- Limited efficacy as a single agent: The lack of objective responses in the phase I trial suggests that E7107 might be more effective in combination with other therapies. [ [] ] Further research is needed to identify synergistic drug combinations.

- Toxicity and tolerability: Although generally well-tolerated, gastrointestinal side effects were common in the clinical trial. [ [], [] ] Strategies to mitigate these side effects and improve the therapeutic index are crucial.

- Biomarkers for patient selection: Identifying reliable biomarkers to predict response to E7107 and guide patient selection is critical for maximizing its clinical utility. [ [] ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.